molecular formula C15H26N2O3 B6624667 Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate

Cat. No.: B6624667
M. Wt: 282.38 g/mol
InChI Key: FVWINBFJCDDOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is a complex organic compound featuring a cyclopentyl ring, an azetidine moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of a β-amino alcohol with a suitable electrophile under basic conditions.

    Attachment of the Dimethylamino Group:

    Coupling with Cyclopentyl Acetate: The final step involves coupling the azetidine derivative with cyclopentyl acetate under esterification conditions, often using a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or materials science applications.

Mechanism of Action

The mechanism by which Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The azetidine ring and dimethylamino group could play crucial roles in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclohexyl]acetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    Ethyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16(2)12-10-17(11-12)13(18)8-15(6-4-5-7-15)9-14(19)20-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWINBFJCDDOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)C(=O)CC2(CCCC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.